

# An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine

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## Compound of Interest

**Compound Name:** 2,6-Dihydroxy-3,4-dimethylpyridine

**Cat. No.:** B1313085

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,6-dihydroxy-3,4-dimethylpyridine**, with a focus on its molecular weight, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

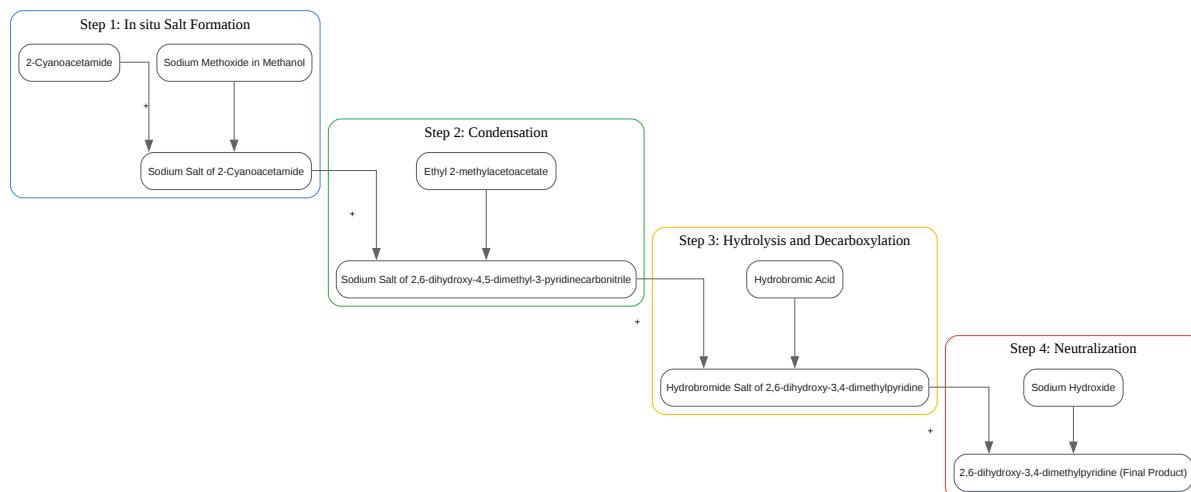
## Physicochemical Properties

**2,6-dihydroxy-3,4-dimethylpyridine** is a substituted pyridine derivative. Its key quantitative properties are summarized in the table below.

| Property          | Value                                                                                 | References                                                                                          |
|-------------------|---------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Molecular Weight  | 139.15 g/mol                                                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>                                         | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Physical Form     | Light yellow to beige amorphous powder                                                | <a href="#">[1]</a>                                                                                 |
| CAS Number        | 84540-47-6                                                                            | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>                                         |
| Purity            | ≥98%                                                                                  | <a href="#">[4]</a>                                                                                 |
| UV Maxima         | 237.5 nm and 325 nm                                                                   | <a href="#">[1]</a>                                                                                 |
| Tautomerism       | Exists in two tautomeric forms in approximately equal proportions as revealed by NMR. | <a href="#">[1]</a>                                                                                 |

## Synthesis of 2,6-dihydroxy-3,4-dimethylpyridine

A commercially viable synthesis process for **2,6-dihydroxy-3,4-dimethylpyridine** has been developed, offering a safe, fast, and economical route to this compound.[\[6\]](#) The overall workflow of this synthesis is depicted in the diagram below.



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Caption: Synthesis workflow for **2,6-dihydroxy-3,4-dimethylpyridine**.

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **2,6-dihydroxy-3,4-dimethylpyridine** as described in the patent literature.[\[6\]](#)

### Step 1: In situ Formation of the Sodium Salt of 2-Cyanoacetamide

- 2-Cyanoacetamide is reacted with 25% sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide in situ.

### Step 2: Condensation

- The resulting sodium salt of 2-cyanoacetamide is then condensed with ethyl 2-methylacetoacetate.
- The reaction progress is monitored by Gas Chromatography (GC) to track the consumption of ethyl 2-methylacetoacetate.
- Upon completion, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is filtered off.

### Step 3: Hydrolysis and Decarboxylation

- To the isolated sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile (225 g, 1.2 moles), 48% hydrobromic acid (850 mL) is added at a temperature of 20-25°C.
- The resulting slurry is cautiously heated to 120-125°C over a period of one hour, at which point it becomes a homogeneous solution.
- The solution is maintained at 120-125°C for 24 hours.
- The mixture is then allowed to cool to 20°C over 3-4 hours, leading to the crystallization of the hydrobromide salt of **2,6-dihydroxy-3,4-dimethylpyridine**.
- The crystallized solid is filtered and washed with water.

### Step 4: Neutralization to Yield the Final Product

- The wet hydrobromide salt is mixed with water.
- The pH of the solution is adjusted to 5.2 using 50% sodium hydroxide.
- The resulting solid is filtered, washed with water and methanol.

- The final product, **2,6-dihydroxy-3,4-dimethylpyridine**, is dried at 60°C under vacuum to yield an off-white to tan powder.

## Applications and Further Research

**2,6-dihydroxy-3,4-dimethylpyridine** is primarily utilized as a coupling agent in oxidative hair dyeing formulations.[\[1\]](#)[\[7\]](#) It is also recognized as a useful substituted pyridine for research in the field of proteomics.[\[4\]](#)

## Toxicological Information

Preliminary toxicological studies have been conducted. An acute oral toxicity study in Wistar rats was performed.[\[1\]](#) It has been determined that **2,6-dihydroxy-3,4-dimethylpyridine** is not an irritant to rabbit skin, but it is an irritant to the rabbit eye.[\[1\]](#)

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